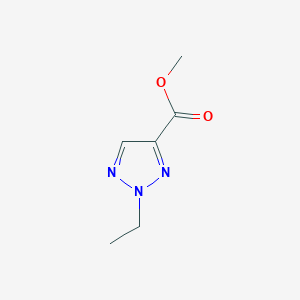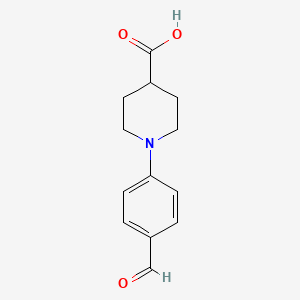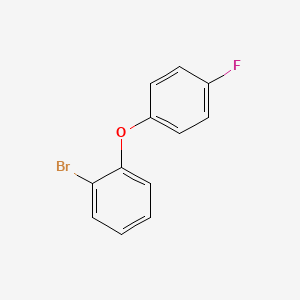
1-Bromo-2-(4-fluorophenoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related brominated and fluorinated compounds involves multiple steps, including nucleophilic substitution, deprotection, and the use of specific reagents like [18F]fluoride and BBr3. For instance, the synthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide is achieved through a two-step radiosynthesis involving [18F]fluoride with subsequent deprotection . Another example is the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene, which is a precursor for graphene nanoribbons and involves characterization techniques such as NMR and IR spectroscopy . These methods could potentially be adapted for the synthesis of "1-Bromo-2-(4-fluorophenoxy)benzene."
Molecular Structure Analysis
The molecular structure of brominated and fluorinated benzene derivatives is often characterized using techniques such as X-ray crystallography, NMR, and IR spectroscopy. For example, the X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in determining the packing motifs of these compounds . These techniques could be used to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactions involving brominated and fluorinated benzene derivatives can be complex, involving multiple pathways and intermediates. For instance, the thermal decomposition of 1,2-bis(2,4,6-tribromophenoxy)ethane (BTBPE) involves a 1,3-hydrogen shift and bimolecular condensation reactions, leading to the formation of polybrominated dibenzo-p-dioxins . Similarly, the reactions of brominated compounds with various reagents can lead to the formation of new carbon-carbon bonds and functional groups, as seen in the synthesis of 9-bromo-2-fluoro-8-[ethyl, (E)-2-propenoate-3-yl]-6,7-dihydro-5H-benzocycloheptene . These reactions could provide insights into the reactivity of "this compound."
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated and fluorinated benzene derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene indicate that it exhibits aggregation-induced emission (AIE) characteristics, with significant differences in fluorescence intensity between the solution and solid states . The compound's steric configuration hinders tight intermolecular packing, which is an important factor in its photoluminescence properties. These properties are relevant when considering the potential applications of "this compound" in materials science.
Safety and Hazards
properties
IUPAC Name |
1-bromo-2-(4-fluorophenoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-11-3-1-2-4-12(11)15-10-7-5-9(14)6-8-10/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOCRYQEFBDDIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)
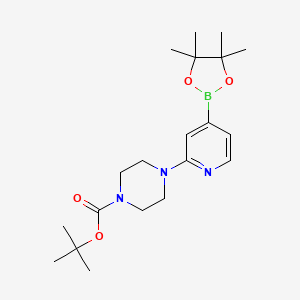
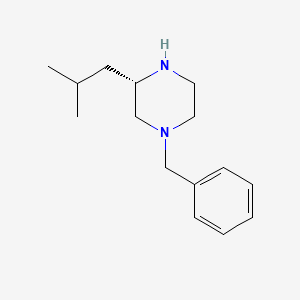
![(3s,8As)-3-benzyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1289519.png)

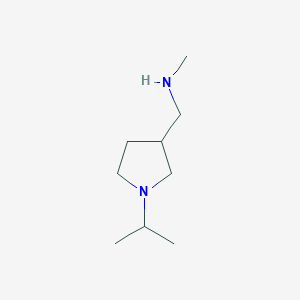

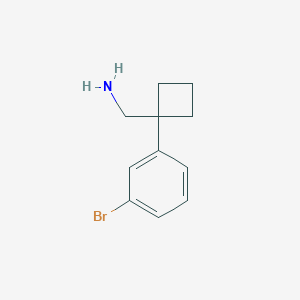
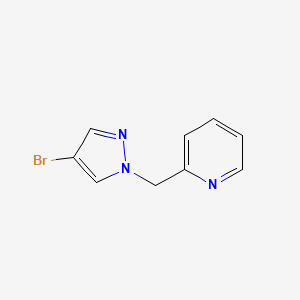
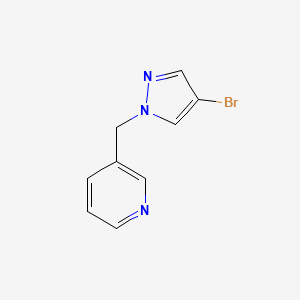
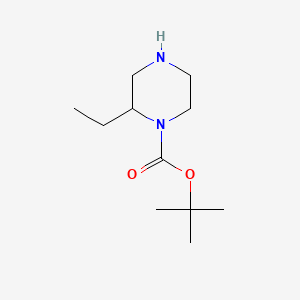
![4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1289536.png)
